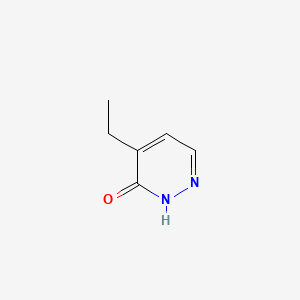

4-Ethylpyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpyridazin-3(2H)-one typically involves the condensation of appropriate precursors. One common method is the reaction of ethylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts is also tailored to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazinone derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Pyridazinone derivatives.

Reduction: Reduced pyridazine derivatives.

Substitution: N-alkyl or N-acyl pyridazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

4-Ethylpyridazin-3(2H)-one derivatives have shown promising anticancer properties. Research indicates that modifications to the pyridazinone structure can enhance its efficacy against various cancer cell lines. For instance, certain derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression, suggesting potential applications in targeted cancer therapies .

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and signaling pathways, which are crucial in conditions such as rheumatoid arthritis and other autoimmune disorders .

Neuroprotective Effects

Recent investigations into the neuroprotective capabilities of this compound have revealed its potential in treating neurodegenerative diseases. The compound has been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, indicating its applicability in conditions like Alzheimer's disease and Parkinson's disease .

Synthetic Applications

Building Block for Heterocycles

this compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various heterocyclic compounds through cyclization reactions. This property is particularly useful in synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Functional Group Transformations

The compound can undergo several functional group transformations, including oxidation and reduction, enabling the synthesis of diverse derivatives with tailored properties for specific applications. These transformations expand the utility of this compound in creating novel compounds with desired biological activities .

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing a series of this compound derivatives to evaluate their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells while sparing normal cells. This highlights the potential for developing selective anticancer agents based on this scaffold .

Case Study 2: Anti-inflammatory Research

In another investigation, researchers explored the anti-inflammatory effects of this compound in a murine model of rheumatoid arthritis. The compound significantly reduced joint inflammation and damage, correlating with decreased levels of inflammatory markers in serum. This study supports the therapeutic potential of this compound in managing inflammatory diseases .

Data Tables

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer Drug Development | Significant cytotoxicity against cancer cells |

| Anti-inflammatory Research | Reduced joint inflammation | |

| Neuroprotective Effects | Modulation of neurotransmitter systems | |

| Synthetic Applications | Building Block for Heterocycles | Formation of diverse heterocyclic compounds |

| Functional Group Transformations | Synthesis of novel derivatives |

Mecanismo De Acción

The mechanism of action of 4-Ethylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but often include interactions with key amino acid residues or metal ions within the active site of the target protein.

Comparación Con Compuestos Similares

Pyridazine: A parent compound with a similar structure but without the ethyl group.

Pyrimidine: Another six-membered ring with two nitrogen atoms, but in different positions.

Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.

Uniqueness: 4-Ethylpyridazin-3(2H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets or alter its physical properties, making it a valuable compound for various applications.

Actividad Biológica

4-Ethylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on antibacterial, antifungal, and anticancer activities, as well as its potential as an inhibitor of fibroblast growth factor receptors (FGFRs).

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with ethyl groups at the 4-position. Various methods have been employed to optimize yields and purity, often utilizing spectroscopic techniques such as NMR and mass spectrometry for characterization.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance, one study reported that certain synthesized compounds displayed significant activity against Gram-positive bacteria like Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Pseudomonas aeruginosa.

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | S. aureus (MRSA) | 4.52 |

| This compound | P. aeruginosa | Not specified |

The introduction of various substituents at the N-1 position has been shown to influence the antibacterial activity significantly, with hydrolysis of esters leading to enhanced effects against certain strains .

Antifungal Activity

In addition to antibacterial properties, this compound derivatives have been evaluated for antifungal activity. Compounds were tested against fungi of the genus Candida, showing promising results in inhibiting growth.

| Compound | Target Fungus | Inhibition Zone (mm) |

|---|---|---|

| This compound | Candida albicans | Moderate |

| This compound | Candida glabrata | Moderate |

The mechanism of action appears to involve interference with fungal cell wall synthesis and function .

Anticancer Activity

The potential anticancer effects of this compound have also been investigated. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines, including breast cancer cells. The compounds showed synergistic effects when combined with standard chemotherapeutics like doxorubicin, enhancing cytotoxicity specifically in cancer cells expressing particular targets .

Inhibition of FGFRs

Recent research has highlighted the role of this compound as an inhibitor of fibroblast growth factor receptors (FGFRs). These receptors are critical in various physiological processes, including cell differentiation and proliferation. The inhibition of FGFRs by this compound could have therapeutic implications for diseases mediated by these pathways.

| FGFR Type | Inhibition Potency (Kd) |

|---|---|

| FGFR1 | High |

| FGFR2 | Moderate |

| FGFR3 | High |

The binding interactions suggest a selective inhibition profile that could be leveraged for therapeutic development against cancers driven by aberrant FGFR signaling .

Case Studies

Several case studies have documented the biological activity of this compound derivatives:

- Antibacterial Efficacy : A study involving a series of pyridazine derivatives demonstrated that modifications at specific positions led to enhanced antibacterial activity against resistant strains.

- Antifungal Screening : Another investigation focused on assessing antifungal properties against clinical isolates, revealing that certain derivatives significantly inhibited fungal growth compared to controls.

- Cancer Cell Synergy : Research using breast cancer models showed that combinations of this compound derivatives with existing chemotherapeutics resulted in improved efficacy, highlighting their potential role in combination therapies.

Propiedades

IUPAC Name |

5-ethyl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-4-7-8-6(5)9/h3-4H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNACYEHVMBYPNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=NNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.